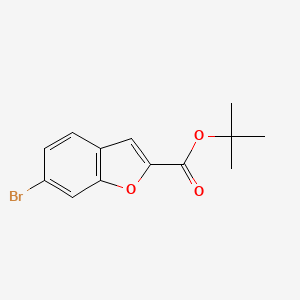

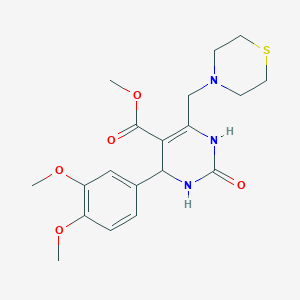

![molecular formula C18H18N2O3 B2562983 5-(2-methoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 950415-67-5](/img/structure/B2562983.png)

5-(2-methoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of benzodiazepine, a class of psychoactive drugs used for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties . The structure suggests that it might have similar properties, but without specific studies, it’s hard to say for certain.

Molecular Structure Analysis

The molecular structure of benzodiazepines is characterized by a benzene ring fused to a diazepine ring . Without specific information, it’s difficult to provide a detailed analysis of this compound’s structure.Wissenschaftliche Forschungsanwendungen

Potential Biological and Pharmacological Activity

Research into derivatives of dibenzo[b,e][1,4]diazepin-1-ones, closely related to the specified compound, indicates potential biological and pharmacological activities. These compounds have been synthesized through an efficient four-step process, resulting in new derivatives that exhibit possible anticonvulsant and antischizophrenia effects within the central nervous system (CNS). This synthesis approach highlights the potential of these compounds in contributing to the treatment of CNS disorders (Cortés, Valencia Cornejo, & Garcia-Mellado de Cortes, 2007).

Synthesis and Structure-Activity Relationships

Another study focuses on the synthesis and evaluation of benzodiazepine derivatives as dual antagonists for dopamine D2 and serotonin 5-HT3 receptors. These compounds, synthesized from 4-amino-5-chloro-2-methoxybenzoic acid derivatives, demonstrate significant potential as broad antiemetic agents due to their high binding affinity for both receptor types. Such findings suggest that similar compounds, including the one , could be explored for their receptor binding capabilities and therapeutic applications (Hirokawa et al., 2002).

Anticholinesterase Activity

Novel anticholinesterases based on the molecular skeletons of different chemical structures, including benzodiazepines, have been synthesized and assessed for their action against human enzyme inhibitors. These compounds, especially those with specific N-substituted groups, have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating their potential in designing drugs for diseases like Alzheimer's (Luo et al., 2005).

Benzodiazepine Receptor Binding Studies

The synthesis of condensed pyridazine derivatives, including benzodiazepines, has revealed compounds with high affinity to the benzodiazepine receptor. This suggests a crucial role for the topographical planarity of these molecules in their high receptor affinity, potentially contributing to the development of new therapeutic agents targeting CNS disorders (Nakao et al., 1990).

Wirkmechanismus

Benzodiazepines work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties . It’s possible that this compound has a similar mechanism of action.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(2-methoxybenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-12-11-17(21)19-14-8-4-5-9-15(14)20(12)18(22)13-7-3-6-10-16(13)23-2/h3-10,12H,11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPDIIUSQPYODM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

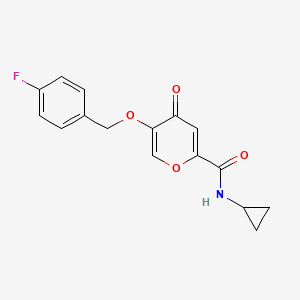

![3-[(4-methoxybenzyl)amino]-1-phenylpyrazin-2(1H)-one](/img/structure/B2562900.png)

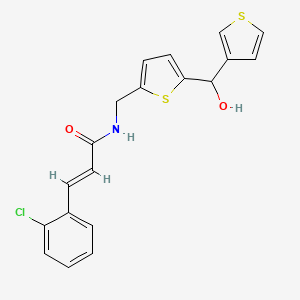

![3-[(2-chloro-6-fluorophenyl)methyl]-8-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2562904.png)

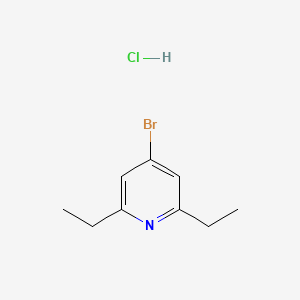

![tert-butyl rac-(1S,2R,4R)-2-(aminomethyl)-3-methylene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B2562907.png)

![1-(2,4-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2562908.png)

![4-[2-[butyl(methyl)amino]ethylamino]-1H-quinazoline-2-thione](/img/structure/B2562911.png)

![(1R,3S,4R,6S,8S,10R,13R,14R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14-tetrol](/img/structure/B2562915.png)

![N-[(4-methoxyphenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2562917.png)

![1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methanamine hydrochloride](/img/structure/B2562919.png)

![2,5-dichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2562920.png)